Synthesis of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide
Synthesis of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 5-chlorofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic routes, complete with experimental protocols and quantitative data. Furthermore, it includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
Methyl 5-chlorofuran-2-carboxylate is a heterocyclic compound of interest due to the presence of a reactive chlorine atom and a methyl ester functional group on the furan ring. These features make it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This guide focuses on a reliable and accessible two-step synthesis commencing from the commercially available Ethyl 5-chlorofuran-2-carboxylate.
Primary Synthetic Pathway
The most common and practical approach for the synthesis of Methyl 5-chlorofuran-2-carboxylate involves a two-step process:
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Saponification: Hydrolysis of Ethyl 5-chlorofuran-2-carboxylate to the corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid.
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Fischer Esterification: Acid-catalyzed esterification of 5-chlorofuran-2-carboxylic acid with methanol to yield the target compound, Methyl 5-chlorofuran-2-carboxylate.
Caption: Two-step synthesis of Methyl 5-chlorofuran-2-carboxylate.
Experimental Protocols
Step 1: Synthesis of 5-chlorofuran-2-carboxylic acid
This procedure outlines the saponification of Ethyl 5-chlorofuran-2-carboxylate.
Materials:
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Ethyl 5-chlorofuran-2-carboxylate
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Ethanol
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1N Sodium hydroxide (NaOH) solution
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1N Hydrochloric acid (HCl)
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Ethyl acetate
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve Ethyl 5-chlorofuran-2-carboxylate in ethanol.
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Add an equal volume of 1N aqueous sodium hydroxide to the solution.
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Stir the mixture at room temperature for approximately 1 hour.
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Concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
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Acidify the aqueous layer with 1N hydrochloric acid until a precipitate forms.
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Extract the product with ethyl acetate.
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Wash the organic extract with water and then with saturated aqueous sodium chloride.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-chlorofuran-2-carboxylic acid as a crystalline solid.
Step 2: Synthesis of Methyl 5-chlorofuran-2-carboxylate (Fischer Esterification)
This procedure describes the acid-catalyzed esterification of 5-chlorofuran-2-carboxylic acid with methanol.[1][2][3]
Materials:
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5-chlorofuran-2-carboxylic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Ethyl acetate
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Suspend 5-chlorofuran-2-carboxylic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with saturated aqueous sodium chloride.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-chlorofuran-2-carboxylate.
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Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of Methyl 5-chlorofuran-2-carboxylate.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Properties of Reactants and Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 5-chlorofuran-2-carboxylate | C₇H₇ClO₃ | 174.58 | Liquid |
| 5-chlorofuran-2-carboxylic acid | C₅H₃ClO₃ | 146.53 | Crystalline Solid |
| Methanol | CH₄O | 32.04 | Liquid |
| Sulfuric Acid | H₂SO₄ | 98.08 | Liquid |
Table 2: Properties of Methyl 5-chlorofuran-2-carboxylate
| Property | Value |
| CAS Number | 58235-81-7[4][5][6] |
| Molecular Formula | C₆H₅ClO₃[6] |
| Molecular Weight | 160.56 g/mol [5][6] |
| Physical State | Not specified (likely a liquid or low-melting solid) |
| Yield | Not reported in literature |
Table 3: Predicted Spectroscopic Data for Methyl 5-chlorofuran-2-carboxylate
| Spectroscopy | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃) | δ ~ 7.2 (d, 1H, furan H-3), δ ~ 6.4 (d, 1H, furan H-4), δ ~ 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 158 (C=O), δ ~ 145 (furan C-2), δ ~ 140 (furan C-5), δ ~ 120 (furan C-3), δ ~ 110 (furan C-4), δ ~ 52 (-OCH₃) |
| IR (neat) | ~ 3100 cm⁻¹ (furan C-H stretch), ~ 1730 cm⁻¹ (C=O ester stretch), ~ 1580, 1450 cm⁻¹ (furan ring stretches), ~ 1250 cm⁻¹ (C-O ester stretch), ~ 750 cm⁻¹ (C-Cl stretch) |
| Mass Spec (EI) | m/z (%) = 160/162 (M⁺, Cl isotope pattern), 129/131 ([M-OCH₃]⁺), 101/103 ([M-COOCH₃]⁺) |
Alternative Synthetic Routes
While the primary pathway described is the most straightforward, other potential synthetic routes for Methyl 5-chlorofuran-2-carboxylate exist, though they are less detailed in the current literature for this specific compound.
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Transesterification: Direct conversion of Ethyl 5-chlorofuran-2-carboxylate to the methyl ester using methanol in the presence of an acid or base catalyst.
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Chlorination of Methyl furan-2-carboxylate: Direct chlorination of the furan ring of the parent ester. This method may present challenges with regioselectivity, potentially yielding a mixture of chlorinated products.
These alternative routes may be viable but would require significant optimization of reaction conditions.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of Methyl 5-chlorofuran-2-carboxylate. The two-step process involving saponification followed by Fischer esterification is a robust and well-documented method for obtaining this valuable chemical intermediate. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible preparation of this compound for further investigation and application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2020216919A1 - ARYLSULFONYLTHIOPHENECARBOXAMIDES AND ARYLSULFONYLFURANCARBOXAMIDES AS Kν3 POTASSIUM CHANNEL ACTIVATORS - Google Patents [patents.google.com]
- 5. Chlorofuran | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pyridine Derivatives (18) [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 5-aminofuran-2-carboxylate | C6H7NO3 | CID 5072225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
